molecular formula C13H11N2O+ B14709480 1-Hydroxy-5-methylphenazin-5-ium CAS No. 15216-09-8

1-Hydroxy-5-methylphenazin-5-ium

Cat. No.: B14709480
CAS No.: 15216-09-8
M. Wt: 211.24 g/mol
InChI Key: YNCMLFHHXWETLD-UHFFFAOYSA-O
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Description

1-Hydroxy-5-methylphenazin-5-ium is a phenazine derivative known for its diverse range of biological properties. . The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of phenazines, including 1-Hydroxy-5-methylphenazin-5-ium, involves several methods. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions typically include the use of solvents like methanol, acetic acid, and ethanol under reflux conditions .

Chemical Reactions Analysis

1-Hydroxy-5-methylphenazin-5-ium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones .

Mechanism of Action

The mechanism of action of 1-Hydroxy-5-methylphenazin-5-ium involves its interaction with various molecular targets and pathways. It acts as an electron mediator, facilitating electron transfer in redox reactions . This property is particularly useful in biochemical assays and enzymatic reactions. The compound’s antimicrobial activity is attributed to its ability to generate reactive oxygen species, which can damage bacterial cell membranes and DNA .

Properties

IUPAC Name

5-methylphenazin-5-ium-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-15-10-6-3-2-5-9(10)14-13-11(15)7-4-8-12(13)16/h2-8H,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCMLFHHXWETLD-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N2O+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393391
Record name 5-methylphenazin-10-ium-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15216-09-8
Record name 5-methylphenazin-10-ium-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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